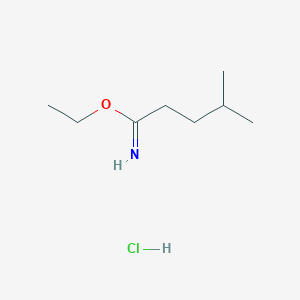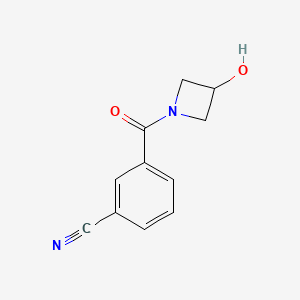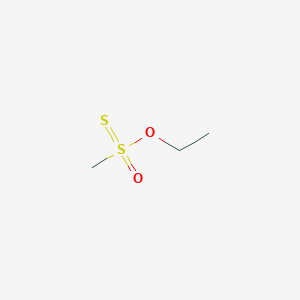
O-Ethyl methanesulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethyl methanesulfonothioate is an organosulfur compound with the molecular formula C3H8O2S2 and a molecular weight of 140.22 g/mol . It is a clear, colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its role as an alkylating agent, which means it can transfer an alkyl group to other molecules, making it useful in synthetic chemistry and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
O-Ethyl methanesulfonothioate can be synthesized through the reaction of methanesulfonyl chloride with ethanol in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The product is then purified using techniques like distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
O-Ethyl methanesulfonothioate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form thiols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Major Products
Sulfonic Acids: Oxidation of this compound can yield sulfonic acids.
Thiols: Reduction reactions can produce thiols, which are useful intermediates in organic synthesis.
Scientific Research Applications
O-Ethyl methanesulfonothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce ethyl groups into molecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
O-Ethyl methanesulfonothioate exerts its effects primarily through alkylation. The ethyl group of the compound reacts with nucleophilic sites in DNA, proteins, and other biomolecules, forming covalent bonds. This alkylation can lead to mutations in DNA, which is useful in genetic research and can also disrupt cellular processes, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
S-Methyl methanethiosulfonate: Another alkylating agent with similar properties but different reactivity due to the presence of a methyl group instead of an ethyl group.
Ethyl methanesulfonate: Similar in structure but used primarily as a mutagen in genetic research.
Uniqueness
O-Ethyl methanesulfonothioate is unique due to its specific reactivity and the types of products it forms. Its ability to introduce ethyl groups into molecules makes it particularly valuable in synthetic chemistry and biological research .
Properties
Molecular Formula |
C3H8O2S2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
ethoxy-methyl-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C3H8O2S2/c1-3-5-7(2,4)6/h3H2,1-2H3 |
InChI Key |
KDZOFCRPKJQGRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Methoxyethyl)amino]pyridine-2-carbonitrile](/img/structure/B13340934.png)
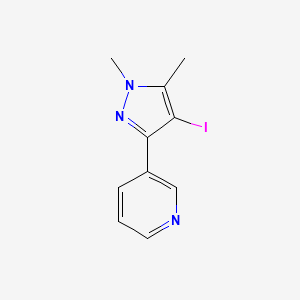


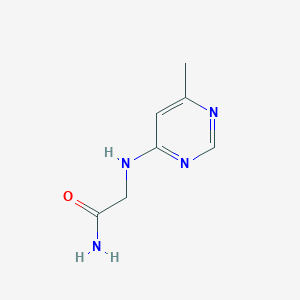
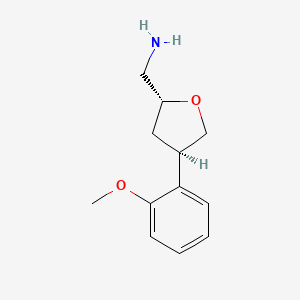
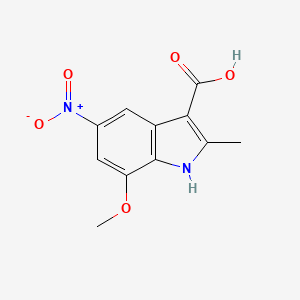
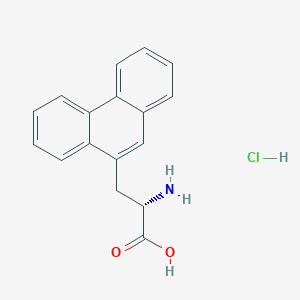
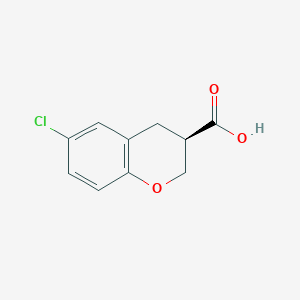
![2-[[5-(Bromomethyl)pyrazol-1-yl]methoxy]ethyl-trimethyl-silane](/img/structure/B13341010.png)
